Physicochemical properties of 1-Cyclopropyl-2-methoxyethanone
Physicochemical properties of 1-Cyclopropyl-2-methoxyethanone
An In-depth Technical Guide to the Physicochemical Properties of 1-Cyclopropyl-2-methoxyethanone
Introduction
1-Cyclopropyl-2-methoxyethanone (CAS No. 166526-05-2) is a fascinating small molecule that holds significant interest for researchers in medicinal chemistry and synthetic organic chemistry.[1][2] Its structure is characterized by the unique combination of a strained, rigid cyclopropyl ring and a flexible methoxyacetyl group.[1] This juxtaposition of functionalities imparts a distinct set of physicochemical properties that make it a valuable building block in the development of complex molecular architectures. The inclusion of a cyclopropyl ring is a well-established strategy in drug discovery, known to enhance metabolic stability, improve potency, and favorably modulate the pharmacokinetic profiles of drug candidates.[1][3][4]
This guide provides a comprehensive technical overview of the core physicochemical properties of 1-Cyclopropyl-2-methoxyethanone. It is designed for researchers, scientists, and drug development professionals, offering not only a compilation of essential data but also the underlying scientific principles and detailed experimental protocols for its characterization. The narrative emphasizes the causal relationships between the molecule's structure and its observable properties, providing a robust framework for its application in a laboratory setting.
Molecular and Physicochemical Properties
The intrinsic properties of a molecule dictate its behavior in both chemical and biological systems. For 1-Cyclopropyl-2-methoxyethanone, the interplay between the electron-withdrawing carbonyl group, the sterically demanding and electronically unique cyclopropyl moiety, and the polar methoxy group governs its solubility, reactivity, and spectral characteristics.
Structural and General Properties
The defining structural feature of this compound is the cyclopropyl ring adjacent to the carbonyl group.[1] The C-C bonds within this three-membered ring possess a higher degree of p-character than typical alkanes, allowing for electronic conjugation with the carbonyl's pi-system.[1] This interaction influences the molecule's conformational preferences and the reactivity of the ketone.[1]
Summary of Physicochemical Data
The following table summarizes key calculated and experimental properties for 1-Cyclopropyl-2-methoxyethanone. These values are essential for planning synthetic transformations, purification procedures, and formulation studies.
| Property | Value | Source |
| CAS Number | 166526-05-2 | [1] |
| Molecular Formula | C₆H₁₀O₂ | [1][2] |
| Molecular Weight | 114.14 g/mol | [1][2] |
| LogP (Octanol-Water) | 0.6 (Calculated) | [1] |
| Topological Polar Surface Area | 26.3 Ų | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 2 | [1] |
Spectroscopic and Analytical Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. The unique structural elements of 1-Cyclopropyl-2-methoxyethanone give rise to a distinct spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule.[1]
-
¹H NMR: The proton NMR spectrum is predicted to be highly characteristic. The protons on the rigid cyclopropyl ring are diastereotopic and would appear in the upfield region (typically δ 0.8–2.5 ppm), exhibiting complex splitting patterns due to geminal and vicinal coupling.[1] The methylene protons adjacent to the carbonyl and methoxy groups, along with the methoxy protons themselves, would provide distinct signals in the midfield region.
-
¹³C NMR: The carbon spectrum would show distinct resonances for the carbonyl carbon (downfield), the methoxy carbon, the methylene carbon, and the unique carbons of the cyclopropyl ring.
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and probing the compound's fragmentation pattern.[1]
-
Molecular Ion: For the molecular formula C₆H₁₀O₂, the mass spectrum would exhibit a molecular ion peak ([M]⁺) at an m/z of 114.[1]
-
Fragmentation: A primary fragmentation pathway for ketones is alpha-cleavage, which would involve the cleavage of the bond between the carbonyl carbon and the cyclopropyl ring or the methylene group.[1] This analysis helps to confirm the connectivity of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups. For 1-Cyclopropyl-2-methoxyethanone, the key characteristic absorptions would be:
-
C=O Stretch: A strong, sharp absorption band characteristic of a ketone, typically appearing around 1700-1725 cm⁻¹.
-
C-O Stretch: An absorption in the fingerprint region, typically between 1000-1300 cm⁻¹, corresponding to the ether linkage.[5]
Experimental Workflows and Protocols
To ensure scientific rigor, the determination of physicochemical properties must follow validated, systematic protocols. The following sections provide step-by-step methodologies for the characterization of 1-Cyclopropyl-2-methoxyethanone.
Logical Workflow for Physicochemical Characterization
The characterization of a novel or uncharacterized compound follows a logical progression. The workflow begins with basic tests and proceeds to more sophisticated instrumental analysis, ensuring that each step informs the next.
Caption: A logical workflow for the comprehensive physicochemical characterization of a chemical compound.
Protocol 1: Solubility Determination
Rationale: Understanding a compound's solubility is critical for reaction setup, purification, and formulation.[6] This protocol systematically classifies the compound based on its solubility in a series of solvents of varying polarity and pH, which provides initial clues about its functional groups.[7]
Materials:
-
1-Cyclopropyl-2-methoxyethanone
-
Small test tubes
-
Graduated pipette or dropper
-
Solvents: Deionized water, diethyl ether, 5% w/v NaOH, 5% w/v NaHCO₃, 5% v/v HCl, concentrated H₂SO₄
Procedure:
-
Initial Test in Water:
-
Place approximately 0.1 g or 0.2 mL of the compound into a small test tube.[7]
-
Add 3 mL of deionized water in portions, shaking vigorously after each addition.[7]
-
Observe if a homogeneous solution forms. The compound is considered soluble if no distinct layers or suspended particles are visible.[6]
-
Causality: Water is a highly polar solvent. Solubility in water suggests the compound is also polar and likely has a low carbon count (typically <5 carbons for neutral compounds).[6][8]
-
-
Test in Diethyl Ether (if water-soluble):
-
Repeat step 1 using diethyl ether as the solvent.
-
Causality: This test helps distinguish between polar organic compounds and inorganic salts. Most low-molecular-weight organic compounds are soluble in ether, whereas inorganic salts are not.[6]
-
-
Tests in Aqueous Acid/Base (if water-insoluble):
-
If the compound is insoluble in water, test its solubility separately in 3 mL of 5% NaOH, 5% NaHCO₃, and 5% HCl.[7]
-
Causality: Solubility in 5% NaOH suggests an acidic functional group (like a phenol or carboxylic acid). Solubility in the weaker base, 5% NaHCO₃, specifically points to a more acidic group like a carboxylic acid. Solubility in 5% HCl indicates a basic functional group, such as an amine. 1-Cyclopropyl-2-methoxyethanone is neutral and is expected to be insoluble in these aqueous solutions.
-
-
Test in Concentrated Sulfuric Acid:
-
If the compound is insoluble in water, acid, and base, carefully add a small amount to 1 mL of cold, concentrated H₂SO₄.
-
Causality: Sulfuric acid can protonate neutral compounds containing heteroatoms with lone pairs (like ketones and ethers).[6][9] A color change or the formation of a solution indicates a positive test. This test helps differentiate such compounds from inert hydrocarbons.[6]
-
Protocol 2: Boiling Point Determination (Thiele Tube Method)
Rationale: The boiling point is a key physical constant for a pure liquid, useful for identification and assessment of purity.[10] The Thiele tube method is a microscale technique that requires only a small amount of sample and promotes uniform heating of the sample and thermometer.[11]
Materials:
-
Thiele tube filled with mineral oil
-
Thermometer with a one-holed rubber stopper
-
Small glass vial (e.g., 50 x 6 mm culture tube)
-
Capillary tube (sealed at one end)
-
Rubber band
-
Microburner or Bunsen burner
Procedure:
-
Apparatus Setup:
-
Attach a small glass vial to the thermometer using a small rubber band, ensuring the bottom of the vial is flush with the thermometer bulb.[11]
-
Fill the vial about half-full with 1-Cyclopropyl-2-methoxyethanone (approx. 0.5 mL).[11]
-
Place a capillary tube (sealed end up) into the vial.[11]
-
Insert the thermometer into the Thiele tube, ensuring the vial is immersed in the mineral oil.
-
-
Heating:
-
Gently heat the side arm of the Thiele tube with a burner, using a back-and-forth motion.[11] The design of the tube will create a convection current, ensuring slow and even heating.[11]
-
As the temperature rises, air trapped in the capillary tube will expand and exit.
-
Continue heating until a continuous and rapid stream of bubbles emerges from the tip of the inverted capillary tube. This indicates the temperature is just above the boiling point.[11]
-
-
Measurement:
-
Remove the heat and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and eventually stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure of the sample equals the atmospheric pressure.[10]
-
Record the temperature at this exact moment. This is the experimental boiling point.[11]
-
Protocol 3: Sample Preparation for NMR Analysis
Rationale: Proper sample preparation is paramount for obtaining high-resolution NMR spectra.[12] The choice of solvent, sample concentration, and cleanliness of the tube directly impact the quality of the data, affecting shimming, signal-to-noise, and spectral resolution.[13]
Materials:
-
1-Cyclopropyl-2-methoxyethanone
-
High-quality, clean NMR tube (5 mm outer diameter)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Glass Pasteur pipette with a small plug of glass wool
-
Small vial for dissolution
Procedure:
-
Determine Sample Quantity:
-
Choose a Solvent:
-
Select a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for moderately polar organic compounds.[12]
-
Causality: Deuterated solvents are used to avoid large, interfering solvent signals in the ¹H spectrum. The deuterium signal is also used by the spectrometer to "lock" the magnetic field, correcting for drift during the experiment.[12][13]
-
-
Prepare the Solution:
-
Filter the Sample:
-
Filter the solution through a Pasteur pipette containing a small, tight plug of glass wool directly into the clean NMR tube.
-
Causality: This step is critical to remove any dust or particulate matter. Suspended solids disrupt the homogeneity of the magnetic field, leading to broadened spectral lines and poor resolution.
-
-
Finalize and Label:
-
Cap the NMR tube securely.
-
Label the tube clearly with the sample identity.
-
Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Rationale: GC-MS is a powerful hyphenated technique that separates volatile components of a mixture (GC) and provides structural information and mass-to-charge ratio for each component (MS).[16] It is the gold standard for identifying and quantifying volatile organic compounds.[17]
Materials:
-
1-Cyclopropyl-2-methoxyethanone
-
Volatile organic solvent (e.g., dichloromethane, hexane)[18]
-
1.5 mL glass autosampler vial with cap
-
Microsyringe or autosampler
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approx. 10 µg/mL) in a suitable volatile organic solvent like dichloromethane.[18]
-
Causality: The sample must be dissolved in a volatile solvent to be carried into the gas chromatograph. Water and non-volatile solvents are incompatible with this technique.[18] The concentration must be low enough to avoid overloading the column.
-
Transfer the solution to a glass autosampler vial. Avoid plastic vials or parafilm, which can introduce contaminants.[18]
-
-
Instrument Setup (Typical Parameters):
-
Injector: Set the injector temperature to a value high enough to ensure rapid volatilization of the sample (e.g., 250 °C).
-
Column: A common choice for a compound with moderate polarity is a mid-polar column, such as one with a polyethylene glycol (e.g., DB-WAX) or a 5% phenyl-polysiloxane (e.g., DB-5) stationary phase.[18]
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C). This temperature gradient allows for the separation of compounds based on their boiling points and interactions with the stationary phase.[19]
-
Carrier Gas: Use an inert carrier gas, typically Helium, at a constant flow rate.[19]
-
Mass Spectrometer: The MS is typically operated in Electron Ionization (EI) mode at 70 eV.[19]
-
-
Injection and Data Acquisition:
-
Inject a small volume (typically 1 µL) of the prepared sample into the GC.
-
The GC separates the components over time. As each component elutes from the column, it enters the mass spectrometer, which records its mass spectrum.
-
-
Data Analysis:
-
The output consists of a total ion chromatogram (TIC), which shows peaks corresponding to each separated component.
-
Analyze the mass spectrum of the peak corresponding to 1-Cyclopropyl-2-methoxyethanone. Confirm the molecular ion peak at m/z 114 and analyze the fragmentation pattern to corroborate the structure.
-
Synthetic Context
Understanding the origin of a molecule can provide insights into potential impurities and handling considerations. A common laboratory synthesis for 1-Cyclopropyl-2-methoxyethanone involves a Grignard reaction.[1][2]
Caption: Synthesis of 1-Cyclopropyl-2-methoxyethanone via a Grignard reaction with a Weinreb amide.[2]
Conclusion
1-Cyclopropyl-2-methoxyethanone is a structurally distinct ketone with physicochemical properties governed by its unique combination of a cyclopropyl ring, a carbonyl group, and a methoxy ether. Its characterization relies on a systematic application of both classical laboratory techniques and modern instrumental analysis. The protocols detailed in this guide provide a robust framework for researchers to reliably determine its properties, from basic solubility to detailed structural confirmation by NMR and MS. A thorough understanding of these characteristics is essential for leveraging its full potential as a versatile building block in the design and synthesis of novel chemical entities, particularly in the field of drug discovery.
References
-
Benchchem. (n.d.). 1-Cyclopropyl-2-methoxyethanone | 166526-05-2. Retrieved from Benchchem website.[1]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.[8]
-
Anonymous. (2024, September 24). Solubility test for Organic Compounds. Retrieved from online document source.[7]
-
ChemicalBook. (n.d.). 1-cyclopropyl-2-methoxyethanone synthesis. Retrieved from ChemicalBook website.[2]
-
Karasek, F. W., & Clement, R. E. (n.d.). Gas Chromatography Mass Spectrometry. Retrieved from online document source.[17]
-
Scribd. (n.d.). Solubility Tests On Organic Compounds. Retrieved from Scribd.[9]
-
Niinemets, Ü., & Kännaste, A. (n.d.). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. Springer Nature Experiments.[20]
-
University of Toronto Scarborough. (n.d.). Solubility. Chemistry Online @ UTSC.[6]
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from University of Calgary website.
-
Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Georgia Tech NMR Center.[15]
-
University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from UC Riverside website.[18]
-
Wikipedia. (n.d.). Gas chromatography–mass spectrometry. Retrieved from Wikipedia.[16]
-
Oasmaa, A., et al. (n.d.). Novel Gas Chromatography–Mass Spectrometry Methods for Characterization of Volatile Organic Compounds and Water in Fast Pyrolysis Liquids. ACS Publications - Energy & Fuels.[19]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17937355, 1-Cyclopropyl-2-methoxyethan-1-ol. PubChem.[21]
-
LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts.[11]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.[14]
-
ChemScene. (n.d.). 1-Cyclopropyl-2-methoxyethan-1-ol | CAS 1340053-94-2. Retrieved from ChemScene website.[22]
-
University of Durham. (n.d.). How to Prepare Samples for NMR. Retrieved from Durham University website.
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from Nanalysis website.[12]
-
JoVE. (2020, March 26). Video: Boiling Points - Concept. JoVE Lab Manual.[10]
-
Western University. (n.d.). NMR Sample Preparation. JB Stothers NMR Facility.[13]
-
Scribd. (n.d.). Experiment 4 Aldehydes and Ketones: Preparation and Qualitative Analysis. Retrieved from Scribd.[23]
-
Tallei, T. E., et al. (2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.[3]
-
BenchChem Technical Support Team. (2025, December). Applications in medicinal chemistry for cyclopropyl-containing compounds. BenchChem.[4]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1-cyclopropyl-2-methoxyethanone synthesis - chemicalbook [chemicalbook.com]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. C3H8O CH3OCH2CH3 infrared spectrum of methoxyethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethyl methyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. m.youtube.com [m.youtube.com]
- 9. scribd.com [scribd.com]
- 10. Video: Boiling Points - Concept [jove.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 13. publish.uwo.ca [publish.uwo.ca]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 16. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 17. diverdi.colostate.edu [diverdi.colostate.edu]
- 18. uoguelph.ca [uoguelph.ca]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 21. 1-Cyclopropyl-2-methoxyethan-1-ol | C6H12O2 | CID 17937355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. chemscene.com [chemscene.com]
- 23. scribd.com [scribd.com]



